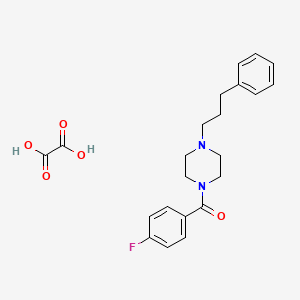
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate, also known as 4-FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been reported to have a range of biological effects, including antidepressant, anxiolytic, and antipsychotic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been suggested that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate may modulate the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate can modulate the levels of various neurotransmitters, including serotonin, dopamine, and glutamate, in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its antidepressant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It also has a relatively high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, its limited solubility in water and other solvents can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate. One area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Another area of research is the development of more potent and selective analogs of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate with improved pharmacokinetic properties. Additionally, the role of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in modulating the activity of the glutamate system and its potential neuroprotective effects warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 4-fluorobenzoyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting compound is then converted to the oxalate salt form through a reaction with oxalic acid. The purity and yield of the synthesized compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been reported to have anxiolytic and antidepressant effects in animal models, and its antipsychotic properties have been demonstrated in a rat model of schizophrenia. Moreover, its potential as a cognitive enhancer has also been investigated.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O.C2H2O4/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIURJTYKJFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4882951.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)


![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4882963.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)
![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
